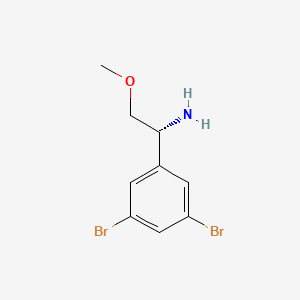
(R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of two bromine atoms on a phenyl ring, a methoxy group, and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methoxy group and an ethanamine side chain. One common method includes:
Bromination: Starting with phenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.
Amination: Finally, the methoxylated compound undergoes a reaction with ethylamine under basic conditions to form the ethanamine side chain.
Industrial Production Methods
Industrial production of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atoms, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenyl compounds.
Substitution: Hydroxyl or amino-substituted phenyl compounds.
Scientific Research Applications
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanamine side chain may interact with amino acid residues in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichlorophenyl)-2-methoxyethanamine: Similar structure but with chlorine atoms instead of bromine.
®-1-(3,5-Difluorophenyl)-2-methoxyethanamine: Fluorine atoms replace the bromine atoms.
®-1-(3,5-Diiodophenyl)-2-methoxyethanamine: Iodine atoms instead of bromine.
Uniqueness
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
(1R)-1-(3,5-dibromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Br2NO/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI Key |
FUXRKFXMBZYQNC-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=CC(=C1)Br)Br)N |
Canonical SMILES |
COCC(C1=CC(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
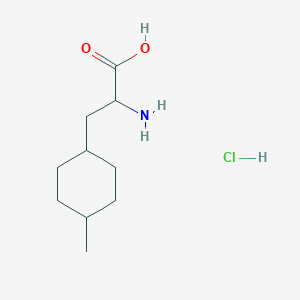

![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
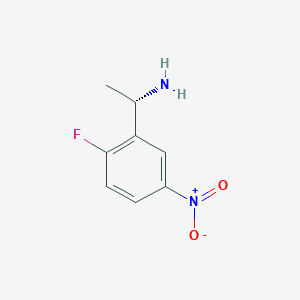

![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
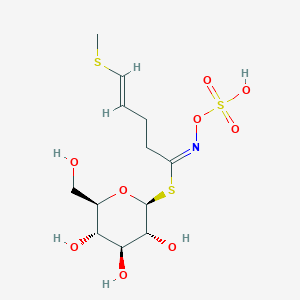
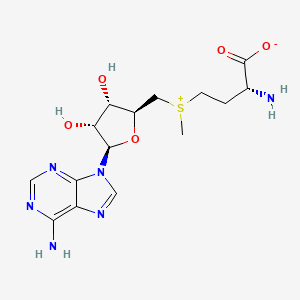

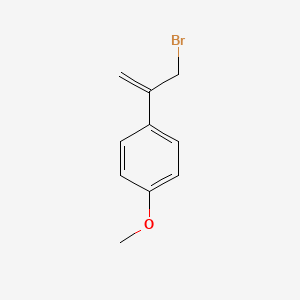
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
